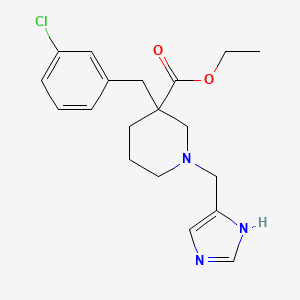![molecular formula C13H15N3O4 B6087818 ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate
Vue d'ensemble
Description
Ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate, also known as ethyl ferulate, is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
- Ethyl 2-arylhydrazono-3-oxobutanoate and its derivatives are used in the synthesis of various organic compounds. For instance, their reaction with o-phenylenediamine in neutral medium yields o-aminoanilides, which can be converted into 1,5-benzodiazepin-2-ones, a class of compounds with potential biological activity (Khudina, Shchegol'kov, Burgart, & Saloutin, 2004).
- These compounds have been employed in the synthesis of pyrimidines and pyrazoles derivatives, known for their antimicrobial and analgesic activities. Ethyl 2-[(4-methylphenyl)diazenyl]-3-oxobutanoate, for example, is a key intermediate in these syntheses (Tirlapur & Noubade, 2010).
- Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, serves as an intermediate for the synthesis of various trifluoromethyl heterocycles, demonstrating the versatility of these compounds in organic synthesis (Honey, Pasceri, Lewis, & Moody, 2012).
Biological Activity and Medicinal Chemistry
- The biological activities of these compounds have been explored, particularly in terms of antimicrobial properties. For instance, various ethyl-2-substituted phenyl hydrazono-3-oxobutyrate compounds have been synthesized and evaluated for their antimicrobial activity against different bacteria and fungi (Patel, Patel, & Shah, 2011).
- Another significant application is in the synthesis of pyrazole derivatives, which are evaluated for antioxidant properties. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, synthesized through a cyclocondensation reaction involving ethyl 2-benzylidene-3-oxobutanoate, has been studied for its antioxidant activities (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
Novel Synthetic Methodologies
- The development of new synthetic methodologies using these compounds has been an area of research. For example, a one-pot multicomponent reaction involving ethyl 2-(2-(aryl)hydrazono)-3-oxobutanoates has been developed for the synthesis of triazolothiadiazinyl-pyrazolone and pyrazolyl-triazolothiadiazine derivatives (Aychiluhim & Rao, 2014).
Photoreactions and Spectroscopic Studies
- The photoreactions of these compounds have been studied, revealing insights into their chemical behavior and stability. For example, 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate undergoes photocyclization via remote hydrogen migration, demonstrating the influence of the stability and conformational flexibility of biradical intermediates on chemical reactions (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).
Propriétés
IUPAC Name |
ethyl (E)-2-[(4-carbamoylphenyl)diazenyl]-3-hydroxybut-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(19)11(8(2)17)16-15-10-6-4-9(5-7-10)12(14)18/h4-7,17H,3H2,1-2H3,(H2,14,18)/b11-8+,16-15? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQRBOVHQQDPAO-UMIIGGRASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (E)-2-[(4-carbamoylphenyl)diazenyl]-3-hydroxybut-2-enoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)
![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B6087768.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![(1-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6087791.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)

![{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6087808.png)
![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
